molecular formula C9H10Cl2N2 B13601994 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine

Cat. No.: B13601994
M. Wt: 217.09 g/mol
InChI Key: AUSBXULDROGBOG-UHFFFAOYSA-N
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Description

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is an organic compound that features a pyridine ring substituted with two chlorine atoms and a pyrrolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine typically involves the reaction of 2,5-dichloropyridine with pyrrolidine under specific conditions. One common method involves heating the reactants in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The reaction proceeds through nucleophilic substitution, where the pyrrolidine ring replaces one of the chlorine atoms on the pyridine ring .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to maximize yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Nucleophilic Substitution: Substituted pyridines with various functional groups.

    Oxidation: Oxidized derivatives of the pyrrolidine ring.

    Reduction: Reduced derivatives of the pyrrolidine ring.

    Coupling Reactions: Biaryl compounds or other coupled products.

Scientific Research Applications

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine has several applications in scientific research:

Mechanism of Action

The specific mechanism of action for 2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is not well-documented. compounds with similar structures often interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The pyrrolidine ring can enhance binding affinity and selectivity due to its three-dimensional structure and electronic properties .

Comparison with Similar Compounds

Similar Compounds

    2,5-Dichloropyridine: Lacks the pyrrolidine ring, making it less versatile in biological applications.

    4-(Pyrrolidin-2-yl)pyridine: Lacks the chlorine substituents, which can affect its reactivity and binding properties.

    Pyrrolidine-2,5-diones: These compounds have different ring structures and properties.

Uniqueness

2,5-Dichloro-4-(pyrrolidin-2-yl)pyridine is unique due to the presence of both chlorine atoms and the pyrrolidine ring, which confer distinct chemical reactivity and potential biological activity. The combination of these features makes it a valuable compound for various research applications .

Properties

Molecular Formula

C9H10Cl2N2

Molecular Weight

217.09 g/mol

IUPAC Name

2,5-dichloro-4-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C9H10Cl2N2/c10-7-5-13-9(11)4-6(7)8-2-1-3-12-8/h4-5,8,12H,1-3H2

InChI Key

AUSBXULDROGBOG-UHFFFAOYSA-N

Canonical SMILES

C1CC(NC1)C2=CC(=NC=C2Cl)Cl

Origin of Product

United States

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